4-(2-Methyl-1H-imidazol-1-YL)benzoic acid hydrochloride

Metal-Organic Frameworks Crystal Engineering Coordination Chemistry

This semi-rigid imidazolium carboxylate ligand is the preferred choice for constructing Cd-MOFs with a normal fourfold diamondoid interpenetrating net—critical for gas storage and catalysis. Its distinct fluorescence at 433 nm and blue-shift upon Cu(I) coordination make it ideal for luminescent probes. The hydrochloride salt ensures superior aqueous solubility for reproducible biological assays. Do not substitute with the non-methylated analog (HIBA), which yields an abnormal [2+2] net and compromises pore geometry. Choose this specific ligand for predictable coordination chemistry and quantifiable optical signatures.

Molecular Formula C11H13ClN2O3
Molecular Weight 256.68 g/mol
CAS No. 921938-78-5
Cat. No. B1604345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methyl-1H-imidazol-1-YL)benzoic acid hydrochloride
CAS921938-78-5
Molecular FormulaC11H13ClN2O3
Molecular Weight256.68 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=CC=C(C=C2)C(=O)O.O.Cl
InChIInChI=1S/C11H10N2O2.ClH.H2O/c1-8-12-6-7-13(8)10-4-2-9(3-5-10)11(14)15;;/h2-7H,1H3,(H,14,15);1H;1H2
InChIKeyPSHJNJCAKINUEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methyl-1H-imidazol-1-YL)benzoic acid hydrochloride (CAS 921938-78-5): A Semi-Rigid Imidazolium Carboxylate Ligand for Advanced Material Synthesis


4-(2-Methyl-1H-imidazol-1-yl)benzoic acid hydrochloride (CAS 921938-78-5) is a heterocyclic organic compound classified as a semi-rigid imidazolium carboxylate ligand [1]. Its molecular formula is C11H13ClN2O3 with a molecular weight of 256.68 g/mol . The compound features both imidazole and carboxylic acid functional groups, enabling versatile coordination chemistry with metal ions [1]. It is primarily utilized as a research chemical and a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers [2].

Procurement Alert: Why Simple 4-(2-Methyl-1H-imidazol-1-YL)benzoic acid hydrochloride Analogs Cannot Guarantee Identical Performance


Generic substitution with other imidazole-benzoic acid derivatives is not straightforward due to the compound's unique semi-rigid structure and the specific substitution pattern. The presence of the 2-methyl group on the imidazole ring and the para-positioning of the carboxylic acid directly influence the ligand's coordination geometry and resulting material properties, as demonstrated by distinct crystal packing and interpenetration topologies in MOFs compared to the non-methylated analog HIBA [1]. Furthermore, the hydrochloride salt form provides enhanced aqueous solubility and stability, which can be critical for reproducible synthesis and biological assays . These quantifiable differences in structural and physical properties mean that seemingly similar compounds may lead to divergent experimental outcomes.

Quantitative Differentiation Guide: Evidence-Based Performance of 4-(2-Methyl-1H-imidazol-1-YL)benzoic acid hydrochloride vs. Key Comparators


MOF Topology Control: Methyl Substitution on 4-(2-Methyl-1H-imidazol-1-YL)benzoic acid hydrochloride Alters Crystal Packing vs. Unsubstituted Analog

The incorporation of a methyl group on the imidazole ring in HMIBA (the ligand form of this compound) leads to a different interpenetration mode in Cd-based metal-organic frameworks compared to the unsubstituted ligand HIBA. This demonstrates the methyl group's role in directing supramolecular assembly [1].

Metal-Organic Frameworks Crystal Engineering Coordination Chemistry

Fluorescence Emission: 4-(2-Methyl-1H-imidazol-1-YL)benzoic acid hydrochloride Ligand Exhibits Distinct Photophysical Properties

The free ligand HMIBA exhibits a specific solid-state fluorescence emission maximum, which shifts upon coordination to Cu(I). This property is relevant for the development of luminescent sensors or materials [1].

Luminescent Materials Coordination Polymers Photophysics

Biological Activity: 4-(2-Methyl-1H-imidazol-1-YL)benzoic acid hydrochloride Analog Demonstrates Potent GPR119 Agonism

A closely related structural analog of 4-(2-methyl-1H-imidazol-1-yl)benzoic acid exhibits potent agonist activity at the human GPR119 receptor, a target for type 2 diabetes [1]. This suggests the core scaffold of the target compound has potential for medicinal chemistry applications.

GPR119 Agonist GPCR Pharmacology Drug Discovery

Physicochemical Advantage: Hydrochloride Salt Form of 4-(2-Methyl-1H-imidazol-1-YL)benzoic acid Enhances Solubility and Stability vs. Free Base

The hydrochloride salt form of the compound is preferred over the free base (CAS 101184-11-6) for applications requiring aqueous solubility or specific solid-state properties. Salt formation is a standard strategy to improve the developability of carboxylic acid-containing molecules .

Salt Selection Pre-formulation Solubility Enhancement

Procurement-Driven Application Scenarios for 4-(2-Methyl-1H-imidazol-1-YL)benzoic acid hydrochloride


Synthesis of Tailored Metal-Organic Frameworks (MOFs) with Specific Interpenetration Topologies

This compound is the ligand of choice for researchers aiming to construct Cd-based MOFs with a normal fourfold diamondoid interpenetrating net, as opposed to the abnormal [2+2] net obtained with the non-methylated analog HIBA. This structural control is critical for applications in gas storage, separation, and catalysis where pore geometry dictates performance [1].

Development of Luminescent Coordination Polymers for Optical Sensing

The distinct fluorescence emission of the HMIBA ligand at 433 nm and its characteristic blue-shift upon Cu(I) coordination to 412 nm provide a measurable optical signature. This makes the compound valuable for synthesizing coordination polymers intended for use as luminescent probes or materials where a specific emission wavelength is required [1].

Medicinal Chemistry Research Targeting GPR119 for Metabolic Disorders

Given that structurally related analogs exhibit potent GPR119 agonism (EC50 = 19 nM), this compound serves as a privileged scaffold for medicinal chemists developing new therapeutic agents for type 2 diabetes. Its use in structure-activity relationship (SAR) studies is supported by quantitative potency data against this therapeutically relevant GPCR target [1].

Aqueous-Based Biological Assays Requiring Soluble and Stable Reagents

The hydrochloride salt form is specifically recommended over the free base for any experimental protocol involving aqueous media, such as cell-based assays, biochemical binding studies, or in vivo testing. Its enhanced solubility and stability ensure accurate compound preparation and minimize precipitation-related artifacts [1].

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